molecular formula C21H18N2O6S B11591140 4-[(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid

4-[(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid

Cat. No.: B11591140
M. Wt: 426.4 g/mol
InChI Key: UVKPUTLGWRVPEZ-VCHYOVAHSA-N
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Description

4-[(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid is a complex organic compound with a unique structure that includes a thiazole ring, an acetylamino group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the reaction of a suitable α-haloketone with thiourea under acidic conditions. The resulting thiazole intermediate is then reacted with an acetylamino group to form the desired thiazole derivative.

Next, the thiazole derivative is coupled with a methoxyphenoxybenzyl halide under basic conditions to form the final product. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Anthranilic acid derivatives: Compounds with similar structures that include an anthranilic acid moiety.

    Thiazole derivatives: Compounds containing a thiazole ring, which may have similar biological activities.

    Benzoic acid derivatives: Compounds with a benzoic acid moiety, which can have diverse chemical and biological properties.

Uniqueness

4-[(4-{(E)-[2-(acetylamino)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C21H18N2O6S

Molecular Weight

426.4 g/mol

IUPAC Name

4-[[4-[(E)-(2-acetamido-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenoxy]methyl]benzoic acid

InChI

InChI=1S/C21H18N2O6S/c1-12(24)22-21-23-19(25)18(30-21)10-14-5-8-16(17(9-14)28-2)29-11-13-3-6-15(7-4-13)20(26)27/h3-10H,11H2,1-2H3,(H,26,27)(H,22,23,24,25)/b18-10+

InChI Key

UVKPUTLGWRVPEZ-VCHYOVAHSA-N

Isomeric SMILES

CC(=O)NC1=NC(=O)/C(=C\C2=CC(=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)OC)/S1

Canonical SMILES

CC(=O)NC1=NC(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)OC)S1

Origin of Product

United States

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